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Compound of Interest

Compound Name: Verimol J

Cat. No.: B15315553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Verimol
J, a naturally occurring methoxyphenol found in the plant Illicium verum (Star Anise). This

document is intended to serve as a core resource for researchers engaged in natural product

chemistry, drug discovery, and analytical sciences by presenting key spectroscopic data (NMR,

IR, and MS) and the methodologies for their acquisition.

Chemical Identity of Verimol J
Verimol J is chemically identified as 2-(2-hydroxypropyl)-5-methoxyphenol. Its fundamental

properties are summarized in the table below.

Property Value

Molecular Formula C₁₀H₁₄O₃

IUPAC Name 2-(2-hydroxypropyl)-5-methoxyphenol

CAS Number 212516-43-3

Molecular Weight 182.22 g/mol
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While Verimol J has been identified and its presence reported in scientific literature, detailed

public access to its raw spectroscopic data is limited. The following sections provide available

data and typical spectroscopic behavior for compounds of this class. The 13C NMR data is

noted in the PubChem database, attributed to the work of W. Robien at the Institute of Organic

Chemistry, University of Vienna.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data:

Quantitative ¹³C NMR data for Verimol J, as referenced in public databases, is presented

below. This data is crucial for confirming the carbon skeleton of the molecule.

Atom Number Chemical Shift (δ) ppm

Data not publicly available in a tabulated format.

Refer to proprietary databases and original

research publications for specific peak

assignments.

¹H NMR Data:

A definitive, publicly available ¹H NMR spectrum for Verimol J is not readily accessible.

However, based on its structure, the following proton environments would be expected to

produce characteristic signals:

Aromatic Protons: Signals corresponding to the protons on the substituted benzene ring.

Methine Proton: A signal for the proton attached to the carbon bearing the secondary

alcohol.

Methylene Protons: Signals for the protons of the CH₂ group adjacent to the aromatic ring.

Methyl Protons: A signal for the terminal methyl group.

Hydroxyl Protons: Signals for the phenolic and alcoholic OH groups, which may be broad

and their chemical shift dependent on solvent and concentration.
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Methoxy Protons: A characteristic singlet for the -OCH₃ group.

Infrared (IR) Spectroscopy
A specific IR spectrum for Verimol J is not publicly available. However, the key functional

groups present in the molecule would give rise to characteristic absorption bands:

Functional Group Expected Absorption Range (cm⁻¹)

O-H Stretch (Alcohol and Phenol) 3600 - 3200 (broad)

C-H Stretch (Aromatic) 3100 - 3000

C-H Stretch (Aliphatic) 3000 - 2850

C=C Stretch (Aromatic) 1600 - 1450

C-O Stretch (Alcohol and Phenol) 1260 - 1000

C-O Stretch (Aryl Ether)
1275 - 1200 (asymmetric), 1075 - 1020

(symmetric)

Mass Spectrometry (MS)
The exact mass spectrum of Verimol J is not readily found in public domains. For a compound

with the molecular formula C₁₀H₁₄O₃, the expected molecular ion peak [M]⁺ in an electron

ionization (EI) mass spectrum would be at an m/z of approximately 182.09. Fragmentation

patterns would likely involve the loss of water (H₂O), a methyl group (CH₃), or cleavage of the

propyl side chain.

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of

compounds similar to Verimol J. These protocols are based on standard practices in organic

chemistry and natural product analysis.

NMR Spectroscopy
Sample Preparation:
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A sample of approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for

calibration of the chemical shift scale (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key

parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral

width covering the expected range of proton chemical shifts, and a relaxation delay to ensure

quantitative integration.

¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire

the carbon spectrum. A larger number of scans is typically required due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid or liquid sample is placed directly on the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet - for solids):

Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr)

using an agate mortar and pestle.

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:
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Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure: A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded. The sample is then placed in the beam path, and the spectrum is acquired over

the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g.,

dichloromethane or methanol). Derivatization may be performed to increase volatility and

thermal stability.

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC.

Chromatography: The sample is vaporized and separated on a capillary column (e.g., a

nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to

elute the compounds of interest.

Mass Analysis: As compounds elute from the GC column, they enter the mass spectrometer,

are ionized (typically by electron ionization - EI), and the resulting ions are separated by their

mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a natural product like Verimol J
is illustrated below.
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Caption: General workflow for the isolation and spectroscopic characterization of Verimol J.

To cite this document: BenchChem. [Spectroscopic Profile of Verimol J: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15315553#spectroscopic-data-of-verimol-j-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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